Boc-L-Phe-OBzl(4-NO2) chemical structure and molecular weight
Boc-L-Phe-OBzl(4-NO2) chemical structure and molecular weight
Title: Engineering Orthogonality in Peptide Synthesis: A Technical Guide to Boc-L-Phe-OBzl(4-NO2)
Executive Summary
In the complex landscape of solid-phase and solution-phase peptide synthesis (SPPS/SPS), achieving absolute control over regioselectivity is paramount. Boc-L-Phe-OBzl(4-NO2) —chemically known as 4-Nitrobenzyl (tert-butoxycarbonyl)-L-phenylalaninate—is a highly specialized, orthogonally protected amino acid derivative. By combining an acid-labile N-terminal tert-butyloxycarbonyl (Boc) group with a reduction-labile C-terminal 4-nitrobenzyl ester, this molecule provides synthetic chemists with a robust framework for complex peptide elongation, enzymatic semisynthesis, and the generation of sensitive phosphopeptides.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the mechanistic causality behind its structural design, explore self-validating experimental protocols, and review its advanced applications in modern drug development.
Physicochemical Profiling & Structural Elucidation
The utility of Boc-L-Phe-OBzl(4-NO2) stems directly from its structural anatomy. The molecule consists of the essential amino acid L-Phenylalanine, flanked by two distinct protecting groups that operate under mutually exclusive cleavage conditions.
Table 1: Quantitative and Physicochemical Data
| Parameter | Specification |
| Chemical Name | 4-Nitrobenzyl (tert-butoxycarbonyl)-L-phenylalaninate |
| CAS Registry Number | 72169-50-7[1] |
| Molecular Formula | C21H24N2O6 |
| Molecular Weight | 400.43 g/mol |
| Monoisotopic Mass | 400.1634 Da |
| N-Terminal Protection | tert-Butyloxycarbonyl (Boc) |
| C-Terminal Protection | 4-Nitrobenzyl ester (OBzl(4-NO2) / ONbz) |
| Side Chain | Benzyl (Phenylalanine) |
| Appearance | White to off-white crystalline powder |
The Mechanistic Rationale of the 4-Nitrobenzyl Ester
Standard benzyl (Bzl) esters are frequently used for C-terminal protection; however, they are susceptible to premature cleavage during the repetitive trifluoroacetic acid (TFA) treatments required to remove Boc groups.
The introduction of a strongly electron-withdrawing nitro ( −NO2 ) group at the para position of the benzyl ring fundamentally alters the electronic landscape of the ester [2]. During acidolysis, ester cleavage requires the formation of a stabilized benzylic carbocation. The −NO2 group aggressively pulls electron density away from the benzylic carbon, destabilizing any incipient carbocation and rendering the ester highly resistant to TFA. Conversely, this same electronic effect makes the ester highly susceptible to reductive cleavage (hydrogenolysis) or nucleophilic attack by specific proteases.
Orthogonal Deprotection Workflow
The true power of Boc-L-Phe-OBzl(4-NO2) lies in its orthogonality. The diagram below illustrates the divergent pathways available to the synthetic chemist, allowing for selective deprotection of either the N-terminus or the C-terminus without disturbing the other.
Figure 1: Orthogonal cleavage pathways for Boc-L-Phe-OBzl(4-NO2).
Self-Validating Experimental Methodologies
To ensure reproducibility and high yields, the following protocols have been designed with built-in validation steps and mechanistic explanations for each critical action.
Protocol 1: Synthesis of Boc-L-Phe-OBzl(4-NO2) via Alkylation
Objective: Chemoselective esterification of Boc-L-Phe-OH. Causality: Utilizing Cesium Carbonate ( Cs2CO3 ) in Dimethylformamide (DMF) promotes the formation of a highly nucleophilic, naked cesium carboxylate salt. This drives a rapid SN2 reaction with 4-nitrobenzyl bromide, effectively suppressing racemization at the α -carbon.
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Preparation: Dissolve 10.0 mmol of Boc-L-Phe-OH in 25 mL of anhydrous DMF under an inert argon atmosphere.
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Salt Formation: Add 5.0 mmol of Cs2CO3 (0.5 equivalents) and stir for 15 minutes at room temperature.
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Alkylation: Dropwise add 10.5 mmol of 4-nitrobenzyl bromide dissolved in 10 mL of DMF. Note: A slight 0.05 eq excess ensures complete consumption of the amino acid, simplifying downstream purification.
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Monitoring: Stir for 3 hours. Validate completion via TLC (Hexane/EtOAc 7:3); the starting material spot should be completely consumed.
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Workup: Quench with 100 mL of distilled water. Extract the product into Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous citric acid, saturated NaHCO3 , and brine.
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Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate. Recrystallize from EtOAc/Hexanes. Validate via LC-MS ( m/z [M+H]+ 401.2).
Protocol 2: Selective N-Terminal Deprotection (Boc Cleavage)
Objective: Generation of H-L-Phe-OBzl(4-NO2) for N-terminal peptide elongation.
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Dissolution: Dissolve 2.0 mmol of Boc-L-Phe-OBzl(4-NO2) in 10 mL of anhydrous Dichloromethane (DCM).
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Thermal Control: Cool the solution to 0°C in an ice bath. Rationale: Cooling minimizes potential side reactions and suppresses premature cleavage of sensitive side chains if this protocol is adapted for larger peptides.
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Acidolysis: Add 10 mL of Trifluoroacetic Acid (TFA) dropwise to achieve a 50% v/v TFA/DCM solution. Remove the ice bath and stir for 45 minutes at room temperature.
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Precipitation: Evaporate the solvent under a stream of nitrogen. Triturate the resulting heavy oil with cold diethyl ether to precipitate the H-L-Phe-OBzl(4-NO2)·TFA salt. Centrifuge, decant, and dry under vacuum.
Protocol 3: Selective C-Terminal Deprotection (Hydrogenolysis)
Objective: Generation of Boc-L-Phe-OH via catalytic hydrogenolysis. Causality: Palladium on carbon catalyzes the addition of hydrogen across the benzylic C-O bond. Concurrently, the −NO2 group is reduced to an aniline derivative (p-toluidine). This byproduct is highly soluble in acidic aqueous conditions, allowing for easy separation from the target carboxylic acid [3].
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Preparation: Dissolve 2.0 mmol of Boc-L-Phe-OBzl(4-NO2) in 20 mL of Methanol.
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Catalyst Addition: Carefully add 10% Pd/C catalyst (10% w/w) under a nitrogen blanket. Critical Safety Step: Nitrogen blanketing prevents the ignition of methanol vapors by the highly active palladium catalyst.
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Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 2-3 hours.
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Validation: Monitor via LC-MS until the starting material mass ( m/z 401.2) disappears.
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Filtration: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the Celite with excess methanol and concentrate the filtrate.
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Purification: Partition the residue between EtOAc and 5% aqueous Na2CO3 . The target Boc-L-Phe-OH moves to the aqueous layer, while the p-aminotoluene byproduct remains in the organic layer. Acidify the aqueous layer to pH 2-3 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the pure free acid.
Advanced Applications in Drug Development
Enzymatic Semisynthesis of Therapeutic Peptides
Boc-L-Phe-OBzl(4-NO2) and its derivatives are highly prized in the enzymatic semisynthesis of biologics. In the synthesis of superpotent analogs of human growth hormone-releasing factor (GRF), standard ethyl esters often lead to competing proteolysis at sensitive peptide bonds (e.g., Asp25-Ile26) during V8 protease-catalyzed condensations. The use of 4-nitrobenzyl esters proved to be a vastly superior substrate, resulting in 90% conversion to the target analog with zero detectable loss to unwanted proteolysis, requiring significantly lower amounts of the enzyme catalyst [4].
Phosphopeptide Synthesis
The synthesis of phosphorylated peptides (containing Ser(P), Thr(P), or Tyr(P)) presents a unique challenge, as the phosphate ester bonds are highly sensitive to strong acids and bases. The 4-nitrobenzyl ester is an ideal C-terminal protecting group in this context. It remains entirely stable during the phosphorylation of Boc-protected amino acids and can be cleanly cleaved via hydrogenolysis under neutral conditions, preserving the delicate phosphite-triester or phosphate groups [5].
References
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Bodanszky, M., & Bodanszky, A. The Practice of Peptide Synthesis. Springer-Verlag. Retrieved from:[Link]
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Beilstein Journal of Organic Chemistry. Novel supramolecular affinity materials based on (−)-isosteviol as molecular templates. Retrieved from:[Link]
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Bongers, J., et al. (1992). Enzymatic semisynthesis of a superpotent analog of human growth hormone-releasing factor. Journal of Medicinal Chemistry, 35(21), 3934-3941. PubMed. Retrieved from:[Link]
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Thieme Connect. Synthesis of Phosphopeptides. Science of Synthesis, Volume E 22. Retrieved from:[Link]
